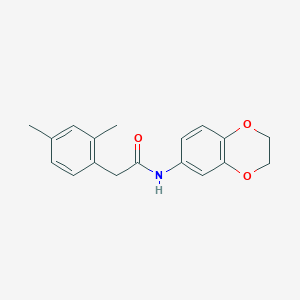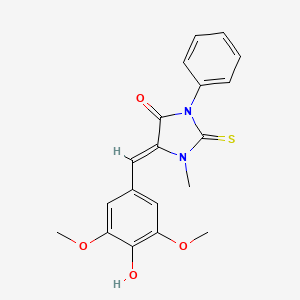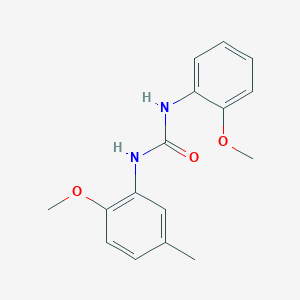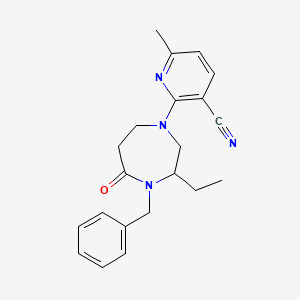![molecular formula C22H19ClN2S B5476753 2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile](/img/structure/B5476753.png)
2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or an alpha-halo aldehyde with thiourea or thioamide . The specific synthesis pathway for “2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile” is not available in the sources I found.Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific chemical reactions that “this compound” can undergo are not available in the sources I found.Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “this compound” are not available in the sources I found.Mecanismo De Acción
The mechanism of action of thiazole derivatives often depends on their specific biological activity. For example, some thiazole derivatives act as antimicrobial drugs by inhibiting the synthesis of bacterial cell walls . The specific mechanism of action for “2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile” is not available in the sources I found.
Safety and Hazards
The safety and hazards of thiazole derivatives can vary widely depending on their specific structure and biological activity. Some thiazole derivatives are used as drugs and have been found to have lesser side effects . The specific safety and hazards of “2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile” are not available in the sources I found.
Direcciones Futuras
Thiazole derivatives continue to be an active area of research due to their diverse biological activities . Future research may focus on designing and developing new thiazole derivatives with improved biological activity and lesser side effects . The specific future directions for “2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile” are not available in the sources I found.
Propiedades
IUPAC Name |
(E)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2S/c1-2-3-4-16-5-9-18(10-6-16)21-15-26-22(25-21)19(14-24)13-17-7-11-20(23)12-8-17/h5-13,15H,2-4H2,1H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXWZCZYJMPSIV-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate](/img/structure/B5476686.png)
![{4-[(4-Methylphthalazin-1-yl)amino]phenyl}(piperidin-1-yl)methanone](/img/structure/B5476692.png)

![methyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5476704.png)
![4-[(2-chloro-4-fluorophenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B5476705.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methyl-1H-benzimidazol-5-yl)acetamide](/img/structure/B5476709.png)

![5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5476720.png)




![1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B5476766.png)
![8-fluoro-2-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}quinoline](/img/structure/B5476771.png)
